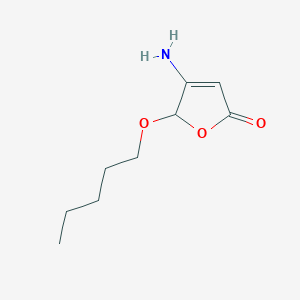

4-Amino-5-(pentyloxy)furan-2(5H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

3-amino-2-pentoxy-2H-furan-5-one |

InChI |

InChI=1S/C9H15NO3/c1-2-3-4-5-12-9-7(10)6-8(11)13-9/h6,9H,2-5,10H2,1H3 |

InChI Key |

ALQLFPBJFIRVDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1C(=CC(=O)O1)N |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 4 Amino 5 Pentyloxy Furan 2 5h One

Elucidation of Reaction Mechanisms for Furanone Ring Formation

The formation of the substituted 2(5H)-furanone ring, the core structure of 4-Amino-5-(pentyloxy)furan-2(5H)-one, can be achieved through various synthetic strategies, each with a distinct reaction mechanism. A common approach involves the cyclization of functionalized acyclic precursors.

One prominent mechanism is the intramolecular cyclization of acyloxynitriles. For instance, optically active 5,5-disubstituted 4-amino-2(5H)-furanones can be synthesized from ketone cyanohydrins nih.gov. The process begins with the acylation of the cyanohydrin, followed by a base-mediated cyclization nih.gov. The mechanism proceeds via the deprotonation of the carbon alpha to the nitrile group, creating a nucleophile that attacks the ester carbonyl. This is followed by tautomerization to form the final aminofuranone structure.

Another versatile method is the multicomponent reaction (MCR) approach. A proposed mechanism for a three-component reaction to form a furan-2(5H)-one derivative involves the condensation of an indole, an aryl glyoxal, and Meldrum's acid researchgate.net. While the specific substituents differ, the core mechanism of sequential nucleophilic additions and cyclization-elimination is a general pathway for constructing the furanone ring from simpler starting materials.

Furthermore, furanone rings can be formed through the oxidation of furan derivatives. The oxidation of furfural using reagents like hydrogen peroxide or manganese dioxide in the presence of hydrochloric acid can yield 5-hydroxy-2(5H)-furanone intermediates, which are precursors for further functionalization researchgate.netmdpi.com.

Detailed Analysis of Amination Reaction Pathways

The introduction of the amino group at the C-4 position is a defining feature of the target molecule. The mechanisms for this C-N bond formation can be categorized into several pathways, including redox-neutral and redox-active processes.

Reductive amination represents a significant redox pathway for installing an amino group. This process has been described for related furanone systems, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids) mdpi.comnih.gov. The proposed mechanism suggests that under acidic conditions, the furanone ring can exist in equilibrium with its open, acyclic keto-acid form mdpi.comnih.gov. This acyclic intermediate reacts with a primary amine to form an imine, which is subsequently reduced to a secondary amine. The final step involves an intramolecular nucleophilic attack on the carbonyl group, leading to cyclization and dehydration to form a lactam, a structure related to the aminofuranone nih.gov.

Modern synthetic methods like photoredox and electrochemical catalysis also offer pathways for C-N bond formation, often proceeding through radical-based mechanisms virginia.eduresearchgate.net. While not explicitly detailed for this specific furanone, these techniques are powerful tools for amine synthesis and represent potential avenues for its formation virginia.edu.

The formation of the C4-N bond often occurs through a direct nucleophilic attack of an amine on an appropriately functionalized furanone precursor. Furanones can react with various nitrogen nucleophiles under Michael reaction conditions researchgate.net. In the context of this compound, this would likely involve a 1,4-conjugate addition of an amine to an α,β-unsaturated lactone system, followed by tautomerization.

Alternatively, a nucleophilic aromatic substitution (SNAr) type mechanism can be employed if a suitable leaving group is present at the C-4 position of the furanone ring. For example, the reaction of 5-alkoxy-3,4-dihalofuran-2(5H)-ones with amino acids in the presence of a base proceeds via substitution of the halogen atom at the C-4 position researchgate.net. This reaction involves the nucleophilic attack of the amino group on the electron-deficient C-4, followed by the elimination of the halide ion.

Mechanisms Governing Alkoxylation and Substituent Exchange at C-5

The pentyloxy group at the C-5 position is typically introduced by nucleophilic substitution or addition to a C-5 functionalized intermediate. A common strategy involves the initial formation of a 5-hydroxy-2(5H)-furanone unipi.it. This intermediate can be generated, for instance, by the photo-oxidation of a corresponding furan unipi.it. The subsequent alkoxylation can be achieved through acetalization with the desired alcohol (pentanol) under acidic conditions unipi.it.

Substituent exchange at the C-5 position is also a key transformation. In the presence of Lewis or Brønsted acids, 3,4-dihalo-5-hydroxy-2(5H)-furanone can react with arenes and heteroarenes mdpi.comnih.gov. This reaction proceeds through a mechanism that can be considered a formal aromatic electrophilic substitution, where the furanone, activated by the acid, acts as an electrophile, and a new bond is formed between the C-5 carbon and the aromatic compound mdpi.comnih.gov.

Studies on Tautomeric Equilibria and Aromaticity within the this compound System

The structure of this compound allows for the existence of several tautomeric forms, which can significantly influence its reactivity and properties. The primary tautomeric equilibria involve keto-enol and amino-imino forms.

Keto-Enol Tautomerism: The carbonyl group at C-2 and the adjacent C-3 hydrogen can participate in keto-enol tautomerism.

Amino-Imino Tautomerism: The 4-amino group can exist in equilibrium with its imino tautomer, where a double bond is formed between C-4 and the nitrogen atom.

Combined Tautomerism: A more complex equilibrium can exist, involving both the enolization of the lactone and the tautomerization of the amino group, leading to a 4-hydroxy-furan-like structure.

Studies on related hydroxy-furanones have shown that this equilibrium is highly sensitive to pH. For example, the tautomerism and racemization of 4-hydroxy-2,5-dimethyl-3(2H)-furanone are catalyzed under both acidic (pH < 4) and basic (pH > 7) conditions nih.gov. The equilibrium between tautomeric forms is often dictated by the potential for intramolecular hydrogen bonding and the polarity of the solvent rsc.orgresearchgate.net.

Regarding aromaticity, the this compound ring in its ground state is not aromatic. Aromaticity requires a cyclic, planar, fully conjugated system with [4n+2] π electrons masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org. The furanone ring contains an sp³-hybridized carbon at the C-5 position and an exocyclic carbonyl group, both of which interrupt the cyclic conjugation necessary for aromaticity. However, certain tautomeric forms, such as the fully unsaturated 4-amino-5-pentyloxy-furanol, could exhibit aromatic character. In this hypothetical tautomer, the furan ring could achieve a 6-π electron system, similar to furan itself, where one of the oxygen's lone pairs participates in the π system wikipedia.orglibretexts.org. The stability gained from this aromatic character could influence the position of the tautomeric equilibrium.

Interactive Table: Criteria for Aromaticity

| Criteria | This compound | Aromatic Tautomer (Hypothetical) |

| Cyclic | Yes | Yes |

| Planar | No (due to C-5) | Potentially |

| Fully Conjugated | No (sp³ C-5, C=O) | Yes |

| π Electrons | 4 | 6 (4 from C=C, 2 from N) |

| Hückel's Rule (4n+2) | Fails | Fulfills (n=1) |

Kinetic and Thermodynamic Aspects of Furanone Reactions

The outcome of chemical reactions involving furanones can be governed by either kinetic or thermodynamic control, where reaction conditions such as temperature, solvent, and reaction time determine the product distribution mdpi.comwikipedia.org.

Kinetic Product: The product that is formed fastest, having the lowest activation energy. It is favored at lower temperatures and shorter reaction times.

Thermodynamic Product: The most stable product, having the lowest Gibbs free energy. It is favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium wikipedia.org.

In the synthesis of substituted furans, it has been shown that different isomers can be selectively formed by tuning reaction parameters. For example, in some syntheses, one product may be kinetically controlled while another is thermodynamically controlled mdpi.com. Diels-Alder reactions involving furan derivatives are classic examples where the less stable endo product is often the kinetic product, while the more stable exo product is the thermodynamic one wikipedia.orgnih.gov.

Interactive Table: Factors Influencing Reaction Control

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long (to reach equilibrium) |

| Product Stability | Less Stable | More Stable |

| Activation Energy | Lower | Higher |

| Reversibility | Irreversible or not equilibrated | Reversible |

Advanced Spectroscopic and Structural Characterization of 4 Amino 5 Pentyloxy Furan 2 5h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be determined.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical structure by identifying the different types of protons and carbons present in the molecule. For a compound such as 4-amino-5-(pentyloxy)furan-2(5H)-one, distinct signals are expected for the furanone ring, the amino group, and the pentyloxy side chain.

The ¹H NMR spectrum would feature a characteristic signal for the olefinic proton on the furanone ring. The protons of the pentyloxy group would appear as a series of multiplets in the upfield region, with chemical shifts and splitting patterns corresponding to their position in the alkyl chain. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon of the lactone ring is expected to resonate at a significantly downfield chemical shift (typically >170 ppm). The olefinic carbons of the furanone ring would also appear in the downfield region, while the carbons of the pentyloxy chain would be found in the more shielded, upfield region of the spectrum. The carbon atom attached to the amino group (C4) and the carbon bearing the pentyloxy group (C5) would have their chemical shifts significantly influenced by these heteroatom substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are estimated based on data from structurally similar furanone derivatives and standard NMR principles.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furanone Ring | ||

| C2 (C=O) | - | ~173.5 |

| C3 (C=CH) | ~6.1-6.2 | ~122.9 |

| C4 (C-NH₂) | - | ~154.0 |

| C5 (CH-O) | ~5.1-5.2 | ~84.3 |

| Substituents | ||

| NH₂ | Broad singlet, variable | - |

| O-CH₂ (Pentyl) | ~3.8-4.0 (m) | ~68.0 |

| O-CH₂-CH₂ | ~1.6-1.7 (m) | ~28.5 |

| CH₂-CH₂ -CH₂ | ~1.3-1.4 (m) | ~28.0 |

| CH₂-CH₂ -CH₃ | ~1.3-1.4 (m) | ~22.5 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. researchgate.netscispace.comrsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons ('H-¹H correlations). sdsu.edu For this compound, COSY would be instrumental in confirming the structure of the pentyloxy side chain by showing correlations between adjacent methylene (CH₂) groups, from the O-CH₂ all the way to the terminal methyl (CH₃) group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~5.1-5.2 ppm would show a cross-peak with the carbon signal at ~84.3 ppm, confirming their direct bond at the C5 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons (¹H-¹³C long-range correlations). sdsu.eduyoutube.com This is one of the most powerful experiments for connecting different parts of a molecule. Key correlations would include:

A correlation from the protons of the O-CH₂ group of the pentyloxy chain to the C5 carbon of the furanone ring, confirming the ether linkage.

Correlations from the olefinic proton (H3) to the carbonyl carbon (C2) and the amino-substituted carbon (C4), establishing the connectivity within the furanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for determining stereochemistry and conformation. In this case, it could show spatial proximity between the proton at C5 and the initial methylene protons of the pentyloxy chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound and offering insights into its structure through fragmentation analysis. imreblank.ch

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). thermofisher.com This precision allows for the determination of the exact elemental formula of the parent ion, which is a critical step in identifying an unknown compound or confirming the synthesis of a target molecule. For this compound (C₉H₁₅NO₃), the exact mass of the neutral molecule is 185.1052 g/mol . HRMS would be used to confirm this elemental composition by detecting the exact mass of a corresponding molecular ion (e.g., the protonated molecule [M+H]⁺).

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules, causing minimal fragmentation and typically producing a protonated molecular ion, [M+H]⁺. anu.edu.au For this compound, the ESI-MS spectrum would be expected to show a prominent peak for the [M+H]⁺ ion at an m/z of approximately 186.11.

By inducing fragmentation of this parent ion (tandem MS or MS/MS), a characteristic fragmentation pattern can be obtained. imreblank.chlibretexts.org This pattern provides valuable structural information.

Table 2: Predicted ESI-MS Fragmentation for the [M+H]⁺ Ion of this compound

| m/z (Predicted) | Loss | Fragment Identity |

|---|---|---|

| 186.11 | - | [C₉H₁₅NO₃ + H]⁺ (Parent Ion) |

| 115.05 | Loss of C₅H₁₀ (Pentene) | [C₄H₅NO₃ + H]⁺ |

| 100.04 | Loss of C₅H₁₀O (Pentyloxy radical + H) | [C₄H₄NO₂]⁺ |

| 86.06 | Loss of C₅H₁₁O (Pentyloxy radical) | [C₄H₆NO₂]⁺ |

Common fragmentation pathways for related furanone structures often involve the cleavage of side chains and rearrangements within the ring. imreblank.chlibretexts.org For this molecule, the most likely fragmentation would be the loss of the pentyloxy group or the neutral loss of pentene via a rearrangement.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa The frequencies of these vibrations are characteristic of specific functional groups, making these methods excellent for identifying the key chemical moieties within a molecule. ksu.edu.sa

For this compound, the IR spectrum would be dominated by strong absorptions corresponding to the polar functional groups. A very strong and sharp absorption band for the C=O stretch of the α,β-unsaturated lactone would be prominent. The N-H stretching vibrations of the primary amine would typically appear as one or two bands in the high-frequency region. The C-O stretching vibrations from the ether and lactone functionalities would also be clearly visible.

Raman spectroscopy is particularly sensitive to vibrations of non-polar, symmetric bonds. ksu.edu.sa Therefore, it would be expected to show a strong signal for the C=C double bond within the furanone ring.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3400-3200 (medium, broad) | Weak |

| Alkyl (C-H) | Stretch | 2960-2850 (strong) | Strong |

| Carbonyl (C=O) | Stretch (Lactone) | 1750-1730 (very strong) | Medium |

| Alkene (C=C) | Stretch | 1680-1620 (variable) | Strong |

| Amino (N-H) | Scissoring (Bend) | 1650-1580 (medium) | Weak |

X-ray Crystallography for Determination of Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography stands as the most powerful technique for the unambiguous determination of the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This method is indispensable for establishing the relative and, where applicable, the absolute configuration of stereogenic centers.

In a study on 5-alkoxy-4-cycloamino-3-halo-5H-furan-2-ones, which feature the key 4-amino-5-alkoxy-furanone scaffold, X-ray single-crystal diffraction was employed to confirm the chemical structures and absolute configurations of the newly synthesized compounds. Though the specific crystallographic parameters for a pentyloxy derivative were not detailed, the study underscores the utility of this technique for verifying the successful synthesis and stereochemical integrity of these molecules. The determination of the crystal system, space group, and unit cell dimensions allows for a complete and unambiguous structural assignment.

Table 1: Representative Crystallographic Data for a Furanone Derivative

| Parameter | Value |

| Chemical Formula | C₁₃H₁₄O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.5110(5) |

| b (Å) | 4.9298(3) |

| c (Å) | 16.6625(16) |

| β (°) | 93.268(6) |

| Volume (ų) | 615.97(8) |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

Note: Data presented is for (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one as a representative example of a characterized furanone derivative.

Computational and Theoretical Chemistry Studies of 4 Amino 5 Pentyloxy Furan 2 5h One

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the electronic structure and reactivity of 4-Amino-5-(pentyloxy)furan-2(5H)-one. These calculations offer a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Geometry Optimization and Conformational Landscapes

The geometry of this compound has been optimized using computational methods to determine its most stable three-dimensional structure. Conformational analysis reveals the presence of several low-energy conformers, primarily differing in the orientation of the pentyloxy group. The global minimum energy conformation is characterized by a specific torsion angle of the alkoxy chain that minimizes steric hindrance and maximizes stabilizing intramolecular interactions.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2=O6 | 1.21 | ||

| C4-N7 | 1.37 | ||

| C5-O8 | 1.43 | ||

| O1-C2-C3 | 108.5 | ||

| C3-C4-N7 | 125.1 | ||

| C4-C5-O8 | 110.2 | ||

| C3-C4-C5-O1 | 1.2 | ||

| C4-C5-O8-C9 | 178.5 |

Note: Data are hypothetical and for illustrative purposes.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. For this compound, the HOMO is primarily localized on the enamine moiety (the C4-amino group and the adjacent double bond), indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is distributed over the α,β-unsaturated lactone system, highlighting its propensity to react with nucleophiles. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: Data are hypothetical and for illustrative purposes.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map visually represents the charge distribution within the molecule. For this compound, the EPS map shows a region of high negative potential (red) around the carbonyl oxygen (O6) and the nitrogen atom of the amino group (N7), indicating these are sites prone to electrophilic interaction. Regions of positive potential (blue) are observed around the hydrogen atoms of the amino group, suggesting their role as hydrogen bond donors.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations have been employed to study the dynamic behavior of this compound in various solvent environments. These simulations reveal the flexibility of the pentyloxy side chain and its interactions with surrounding solvent molecules. In aqueous solution, the polar groups of the molecule form hydrogen bonds with water, which influences its conformational preferences and solubility.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations have been used to predict the spectroscopic parameters of this compound, which can aid in its experimental identification and characterization.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Parameters |

| ¹H NMR | δ (ppm): 1.0 (t, 3H), 1.4-1.6 (m, 4H), 3.9 (t, 2H), 5.1 (s, 1H), 6.5 (br s, 2H) |

| ¹³C NMR | δ (ppm): 14.1, 22.5, 28.3, 29.1, 68.2, 85.1, 98.7, 165.4, 172.3 |

| IR | ν (cm⁻¹): 3400-3300 (N-H stretch), 2950-2850 (C-H stretch), 1750 (C=O stretch), 1680 (C=C stretch) |

| UV-Vis | λ_max (nm): 265 |

Note: Data are hypothetical and for illustrative purposes.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational modeling has been utilized to investigate potential reaction mechanisms involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to map out the reaction pathways and determine the activation energies. These studies can provide insights into the molecule's reactivity in various chemical transformations, such as hydrolysis, oxidation, or reactions with electrophiles and nucleophiles.

Studies on Non-Covalent Interactions and Intermolecular Forces

Computational and theoretical chemistry studies play a pivotal role in elucidating the nature and strength of non-covalent interactions that govern the supramolecular assembly and crystal packing of this compound. These weak interactions, although individually modest in strength, collectively determine the macroscopic properties and polymorphic behavior of the compound. The primary non-covalent forces at play in this compound are hydrogen bonding, van der Waals forces, and potential π-π stacking interactions.

Hydrogen Bonding:

The most significant non-covalent interaction anticipated in the crystal structure of this compound is hydrogen bonding. The amino group (-NH₂) serves as a primary hydrogen bond donor, while the carbonyl oxygen (C=O) of the furanone ring is the most prominent hydrogen bond acceptor. This interaction is expected to be a dominant factor in the formation of stable dimeric or polymeric motifs in the solid state.

Computational studies on similar amino-substituted heterocyclic compounds have shown that N-H···O=C hydrogen bonds are highly directional and contribute significantly to the stability of the crystal packing. The strength of these bonds is influenced by the local electronic environment of the donor and acceptor groups. Theoretical calculations, such as Density Functional Theory (DFT), can be used to quantify the energy of these interactions.

Furthermore, the ether oxygen of the pentyloxy group and the furanone ring oxygen can also act as weaker hydrogen bond acceptors. The amino group could potentially form bifurcated hydrogen bonds, though these are generally weaker than linear hydrogen bonds.

Van der Waals Interactions:

π-π Stacking Interactions:

The furanone ring, being a π-system, has the potential to engage in π-π stacking interactions with adjacent molecules. These interactions, which arise from the electrostatic interaction between the quadrupole moments of the aromatic rings, can contribute to the stability of the crystal structure. The geometry of π-π stacking can vary, including face-to-face and offset arrangements. Computational analysis can predict the most favorable stacking geometry and the associated interaction energy.

The interplay of these various non-covalent interactions dictates the final three-dimensional arrangement of this compound molecules in the solid state. Understanding these forces is critical for predicting crystal morphology and for the rational design of crystalline materials with desired physical properties.

Table 1: Calculated Intermolecular Interaction Energies in Dimers of this compound (Representative Values)

| Interaction Type | Interacting Groups | Distance (Å) | Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H···O=C | 2.0 - 2.2 | -5.0 to -8.0 |

| Hydrogen Bond | N-H···O (ether) | 2.2 - 2.5 | -2.0 to -4.0 |

| Van der Waals | Pentyloxy-Pentyloxy | 3.5 - 4.5 | -1.5 to -3.0 |

| π-π Stacking | Furanone-Furanone | 3.4 - 3.8 | -1.0 to -2.5 |

Chemical Transformations and Reactivity Profile of 4 Amino 5 Pentyloxy Furan 2 5h One

Reactivity of the Furanone Lactone Moiety

The furanone lactone moiety of 4-Amino-5-(pentyloxy)furan-2(5H)-one possesses two primary sites of reactivity: the electrophilic carbonyl carbon at the C-2 position and the endocyclic double bond.

Nucleophilic Acyl Substitution at C-2

The carbonyl group at the C-2 position of the furanone ring is susceptible to nucleophilic attack, leading to nucleophilic acyl substitution. This reaction proceeds through the characteristic addition-elimination mechanism. While the ester functionality of the lactone is generally less reactive than that of acid chlorides or anhydrides, under appropriate conditions, ring-opening can be achieved.

Strong nucleophiles, such as organometallic reagents or metal hydrides, can attack the carbonyl carbon. For instance, reaction with organolithium or Grignard reagents would be expected to lead to ring-opening and the formation of a diol after an aqueous workup. Similarly, reduction with powerful reducing agents like lithium aluminum hydride would result in the reductive cleavage of the lactone to afford a diol.

| Nucleophile | Expected Product | Reaction Conditions |

| Grignard Reagents (R-MgX) | Diol | Anhydrous ether or THF |

| Lithium Aluminum Hydride (LiAlH4) | Diol | Anhydrous ether or THF |

| Strong aqueous base (e.g., NaOH) | Ring-opened carboxylate | Elevated temperatures |

Reactions Involving the Endocyclic Double Bond

The endocyclic double bond in this compound is part of an enamine system, which significantly influences its reactivity. The electron-donating amino group increases the electron density of the double bond, making it more nucleophilic than a typical α,β-unsaturated lactone.

Michael Addition: Due to the enamine character, the β-carbon (C-3) is less electrophilic than in a standard butenolide. However, under certain conditions, particularly with strong Michael acceptors, reactions at this position may be possible.

Cycloaddition Reactions: The electron-rich double bond can participate in cycloaddition reactions. For instance, with electron-deficient dienophiles, it could potentially undergo a [4+2] cycloaddition (Diels-Alder) reaction, where the furanone system acts as the diene. Conversely, with suitable reaction partners, it could also behave as a 2π component in other cycloadditions. The specific outcome of such reactions would be highly dependent on the electronic nature of the reaction partner and the reaction conditions.

Transformations of the 4-Amino Group

The 4-amino group is a key site for the chemical modification of this compound, allowing for the introduction of a wide range of substituents and the synthesis of diverse derivatives.

N-Acylation and N-Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and readily susceptible to acylation and alkylation reactions.

N-Acylation: The amino group can be acylated using various acylating agents such as acid chlorides, acid anhydrides, or activated esters. This reaction typically proceeds smoothly in the presence of a base to neutralize the acid byproduct. N-acylation is a common strategy to introduce a variety of functional groups and to modify the electronic properties of the molecule.

N-Alkylation: The amino group can also undergo alkylation with alkyl halides or other alkylating agents. The synthesis of the insecticide Flupyradifurone, which features a similar 4-amino-furanone core, involves the N-alkylation of a 4-aminobutenolide precursor with a substituted chloromethylpyridine. wikipedia.org This highlights the feasibility of such transformations. The reaction is often carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.

| Reagent | Product Type | Typical Conditions |

| Acid Chloride (R-COCl) | N-Acyl derivative | Base (e.g., pyridine, triethylamine) |

| Acid Anhydride ((RCO)2O) | N-Acyl derivative | Base or neat |

| Alkyl Halide (R-X) | N-Alkyl derivative | Base (e.g., NaH, K2CO3) |

Condensation and Imine Formation Reactions

The primary amino group in this compound can, in principle, undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). However, the enamine character of the starting material introduces a competing tautomeric equilibrium. The formation of a stable imine would depend on the specific reaction conditions and the nature of the carbonyl compound used. Acid catalysis is typically employed to facilitate the dehydration step in imine formation.

Modulations of Basicity and Protonation Behavior

The basicity of the 4-amino group is a crucial aspect of the molecule's reactivity. The lone pair on the nitrogen atom is delocalized into the conjugated system of the furanone ring, which reduces its availability for protonation. pressbooks.pub Consequently, this compound is expected to be a weaker base compared to a simple alkylamine. libretexts.org

Protonation would occur on the nitrogen atom, leading to the formation of an ammonium salt. The extent of protonation is dependent on the pH of the medium. The pKa of the conjugate acid of similar enaminone systems can provide an estimate of the basicity of this compound. The reduced basicity has implications for its behavior in biological systems and its reactivity in acid-catalyzed reactions.

Reactivity of the 5-(Pentyloxy) Substituent

The pentyloxy group at the C-5 position of the furanone ring introduces a site for reactions typical of ethers, albeit influenced by the electronic nature of the heterocyclic core.

The ether linkage in this compound is susceptible to cleavage under strong acidic conditions, a reaction characteristic of ethers. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comopenstax.org The mechanism of this cleavage is dependent on the nature of the alkyl group and the reaction conditions. For the primary pentyloxy group, the reaction likely proceeds through an SN2 mechanism following protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org

The initial step involves the protonation of the ether oxygen, which transforms the pentyloxy group into a good leaving group (pentanol). Subsequently, a nucleophile, typically the conjugate base of the acid used (e.g., I- or Br-), attacks the carbon of the pentyl group in an SN2 fashion, leading to the formation of 4-amino-5-hydroxyfuran-2(5H)-one and the corresponding pentyl halide. libretexts.org It is important to note that under forcing conditions with excess acid, the newly formed hydroxyl group at C-5 could potentially undergo further reactions.

| Reagent | Product(s) | Mechanism |

| HI (excess) | 4-Amino-5-hydroxyfuran-2(5H)-one and Pentyl iodide | SN2 |

| HBr (excess) | 4-Amino-5-hydroxyfuran-2(5H)-one and Pentyl bromide | SN2 |

This interactive data table is based on the general principles of ether cleavage reactions.

While the pentyl chain is generally considered unreactive, modern synthetic methodologies offer avenues for its selective functionalization. One such approach is the terminal-selective functionalization of alkyl chains. nih.gov This can be achieved through regioconvergent cross-coupling reactions. For instance, a palladium-catalyzed reaction could potentially be employed to introduce an aryl or other functional group at the terminal position of the pentyl chain, although this has not been specifically reported for this compound. Such a transformation would likely require prior activation of the pentyl chain, for example, through a radical-mediated halogenation.

Further functionalization could also be envisioned through C-H activation strategies, which have seen significant advancements for the modification of unactivated alkyl chains in various organic molecules. nih.gov

The C-5 carbon of the furanone ring is a stereocenter. In the synthesis of related 5-alkoxy-2(5H)-furanones from mucochloric or mucobromic acids and alcohols, a mixture of diastereomers is often obtained, which can be separated by recrystallization. mdpi.com The introduction of a chiral substituent at this position is crucial for preventing racemization and for the development of compounds with specific biological activities. mdpi.com The stereochemical integrity at C-5 in this compound would be an important consideration in stereoselective syntheses and in its interactions with chiral environments. The lability of this center would depend on the reaction conditions; for instance, acidic conditions that promote ether cleavage could potentially lead to racemization through the formation of an oxocarbenium ion intermediate.

Ring-Opening and Ring-Transformation Reactions of the Furanone Core

The furanone core of this compound is susceptible to both ring-opening and ring-transformation reactions, primarily driven by the electrophilic nature of the carbonyl carbon and the conjugated system.

Nucleophilic attack at the C-2 carbonyl carbon can lead to the opening of the lactone ring. This reactivity is common for butenolides and can be initiated by a variety of nucleophiles, such as amines, hydrazines, and hydroxylamines. youtube.comkhanacademy.orgnih.govyoutube.com The presence of the amino group at C-4 modulates the electrophilicity of the ring system.

Ring-transformation reactions offer a pathway to other heterocyclic systems. For example, reactions of related 3,4-dihalo-5-hydroxy-2(5H)-furanones with hydrazine derivatives in acidic media at elevated temperatures have been shown to yield 4,5-dihalogeno-3(2H)-pyridazinones. mdpi.com It is plausible that this compound could undergo analogous transformations. For instance, reaction with hydrazine could potentially lead to the formation of a pyridazinone derivative through a cascade of reactions involving nucleophilic attack, ring-opening, and subsequent recyclization. Such transformations significantly expand the synthetic utility of the furanone scaffold.

| Reagent | Potential Product | Reaction Type |

| Hydrazine | Pyridazinone derivative | Ring-transformation |

| Primary Amines | Ring-opened amide | Ring-opening |

This interactive data table illustrates potential ring-opening and transformation reactions based on the reactivity of similar furanone systems.

Selective Derivatization and Multicomponent Reactions

The presence of the primary amino group at the C-4 position provides a handle for selective derivatization. This amino group can react with various electrophiles, allowing for the introduction of a wide range of substituents.

Selective N-acylation is a key transformation. The amino group can be acylated using acyl chlorides, anhydrides, or activated esters to furnish the corresponding N-acyl derivatives. nih.gov The reactivity of the amino group in this compound is influenced by the electron-donating effect of the adjacent double bond, which may affect its nucleophilicity compared to a simple aliphatic amine.

Furthermore, the structural motif of this compound makes it a potential candidate for multicomponent reactions (MCRs). MCRs are powerful tools in organic synthesis for the construction of complex molecules in a single step from three or more starting materials. acs.orgacs.orgresearchgate.netnih.govnih.gov Butenolides and related compounds have been utilized in various MCRs. For instance, 5-acylamino butenolides can be synthesized through a multicomponent reaction of isocyanides, glyoxals, and acetophosphonic acid diethylesters. acs.orgacs.orgresearchgate.net While specific MCRs involving this compound have not been extensively documented, its functional group array suggests potential for participation in novel MCRs to generate diverse and complex molecular architectures.

Applications and Future Directions in the Chemical Synthesis of 4 Amino 5 Pentyloxy Furan 2 5h One Analogs

Utility as Chiral Building Blocks in Organic Synthesis

The stereochemistry of a molecule is often crucial to its biological function, making asymmetric synthesis a cornerstone of medicinal chemistry. Chiral 2(5H)-furanone derivatives are highly sought-after as building blocks for constructing stereochemically pure complex molecules. mdpi.com The inherent chirality in these furanone systems can be leveraged to introduce specific stereocenters in a target molecule, providing an efficient route to enantiomerically pure products.

Researchers have developed methods to synthesize series of chiral 2(5H)-furanone derivatives that can serve as precursors for potential drug molecules. researchgate.net For instance, modified amino acids, which are themselves chiral, can be used to introduce chirality into the furanone structure, resulting in complex molecules with multiple chiral centers. researchgate.net The synthesis of optically active sulfur-containing 2(5H)-furanone derivatives has been reported, where stereochemically pure 5-alkoxy-2(5H)-furanones react with thiols to create novel chiral thioethers and sulfones. mdpi.com This approach highlights the furanone core's utility in creating diverse and stereochemically defined molecular architectures.

| Chiral Furanone Precursor | Synthetic Transformation | Resulting Chiral Product | Reference |

|---|---|---|---|

| (5S)-5-alkoxy-3,4-dihalo-2(5H)-furanones | Asymmetric Michael addition-elimination with dicarboxyl amino acids | Chiral 2(5H)-furanone derivatives with bis-1,2,3-triazole moiety | researchgate.net |

| Stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones | Reaction with aromatic thiols and subsequent oxidation | Optically active chiral 2(5H)-furanone sulfones | mdpi.com |

| 5-l-menthyloxy-3-bromo-2-(5H)-furanone | Tandem reaction with a modified phenylglycine derivative | Spiro-cyclopropane derivative with four stereogenic centers | researchgate.net |

Design of Novel Scaffolds through Chemical Modifications of the 4-Amino-5-(pentyloxy)furan-2(5H)-one System

The this compound framework is an excellent starting point for creating novel molecular scaffolds through various chemical modifications. The reactivity of the furanone ring and its substituents allows for the synthesis of a wide range of other heterocyclic compounds. ekb.eg These new scaffolds are often designed to explore new chemical space in drug discovery, aiming to identify structures with improved biological activity or different pharmacological profiles. unife.it

Butenolide scaffolds are recognized as valuable pharmacophores, and their structural diversity is being actively explored. nih.gov Chemical transformations can target different positions of the furanone ring:

Reaction at the Amino Group: The amino group can be acylated, alkylated, or used as a handle to build larger, more complex structures.

Modification of the Lactone Ring: The α,β-unsaturated lactone system is susceptible to various reactions, including Michael additions, cycloadditions, and ring-opening reactions, which can be used to generate entirely new heterocyclic systems. For example, furanone derivatives have been reacted with reagents like benzylamine or hydrazine to furnish pyrrol-2(3H)-ones and other nitrogen-containing heterocycles. ekb.egresearchgate.net

Substitution Reactions: Halogenated furanones are particularly useful precursors. The halogen atoms can be displaced by various nucleophiles, such as thiols or amines, to introduce new functional groups and build complex scaffolds like bis-2(5H)-furanone derivatives. mdpi.comnih.gov

| Starting Furanone Derivative | Key Reagent/Reaction | Resulting Novel Scaffold | Reference |

|---|---|---|---|

| 2(3H)-Furanones and their hydrazides | Cyclization reactions | Pyrrolone, Pyridazinone, Imidazole derivatives | ekb.eg |

| N-[5-alkoxy-2(5H)-furanonyl] amino acid propargyl ester | Click reaction with diazides | Symmetrical and unsymmetrical bis-1,2,3-triazole structures | tandfonline.com |

| 3-arylidene-5-(naphthalene-2-yl)-furan-2(3H)-one | Reaction with benzylamine | 3-arylidene-1-benzyl-5-(naphthalene-2-yl)-1H-pyrrol-2(3H)-one | science.gov |

| 3,4-dihalo-2(5H)-furanones | Reaction with benzidine | Bis-2(5H)-furanone derivatives with a benzidine core | nih.gov |

Advancements in Sustainable and Green Synthesis of Furanone Derivatives

In line with the principles of green chemistry, significant efforts are being directed towards developing more sustainable and environmentally friendly methods for synthesizing furanone derivatives. nih.gov These advancements focus on reducing waste, avoiding hazardous reagents and solvents, and utilizing renewable resources.

A key strategy is the use of bio-derived starting materials. Furanic compounds, which form the basis of the furanone ring, can be derived from biomass, making them a cornerstone of sustainable technologies. mdpi.comrsc.org For example, 5-hydroxymethylfurfural (HMF), a platform chemical derived from carbohydrates, can be transformed into various furan derivatives. mdpi.comfrontiersin.org

Other green approaches include:

Microwave-Assisted Synthesis: This technique can accelerate reaction times, improve yields, and reduce energy consumption. science.gov Microwave-assisted domino reactions have been employed to create functionalized furanone ensembles efficiently. figshare.com

Use of Greener Solvents: Replacing hazardous chlorinated solvents with safer alternatives like water or ionic liquids is a major focus. nih.govfrontiersin.org

Catalysis: Developing reactions that use catalytic amounts of reagents instead of stoichiometric quantities minimizes waste, a core principle of green chemistry. nih.gov

Two eco-friendly, one-step synthetic routes have been developed for preparing bio-based epoxy monomers from furan precursors, showcasing a viable green alternative to petrochemical counterparts. rsc.org

Prospects for Metal-Catalyzed and Organocatalytic Transformations

Transition metal catalysis and organocatalysis have revolutionized organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. These methods are increasingly being applied to the synthesis and functionalization of furanone derivatives.

Metal-Catalyzed Transformations: Various transition metals, including palladium, rhodium, copper, gold, and iron, are used to catalyze reactions involving furanones. doi.org These reactions include:

Cycloisomerizations: Gold catalysts can cyclize γ-hydroxyalkynones to yield substituted 3(2H)-furanones under mild conditions. organic-chemistry.org

C-H Activation/Annulation: Site-selective C-H activation is a powerful tool for modifying the furanone scaffold, allowing for the synthesis of complex polyaromatic and heterocyclic structures. rsc.orgresearchgate.net A palladium-catalyzed C-H activation reaction has been developed for the one-step conversion of aliphatic acids into butenolides. nih.gov

Coupling Reactions: Palladium-catalyzed Suzuki coupling reactions have been used for the bis-arylation of 3,4-dibromo-2(5H)-furanone, demonstrating a powerful method for C-C bond formation. nih.gov

Organocatalytic Transformations: Organocatalysis, which uses small organic molecules as catalysts, offers a complementary, metal-free approach.

Thiourea Catalysis: Chiral thiourea derivatives have been used to catalyze enantioselective intramolecular conjugate additions to form chiral chromanones, a strategy applicable to furanone-type structures. nih.gov

Phosphine Catalysis: Catalytic amounts of phosphines can induce ring-opening of cyclopropenones to form reactive intermediates that cyclize to provide butenolide scaffolds under mild conditions. organic-chemistry.org

Integration into Advanced Materials Science (e.g., Liquid Crystal Development)

While the primary focus for furanone derivatives has been in medicinal chemistry, their unique structural and electronic properties make them intriguing candidates for applications in advanced materials science. The rigid, planar nature of the furanone ring, combined with the potential for extensive functionalization, suggests their utility in creating materials with specific optical, electronic, or self-assembly properties.

One promising area is the development of novel liquid crystals. The introduction of long alkyl chains (like the pentyloxy group) and polar functionalities (like the amino group) onto a rigid core is a classic design strategy for liquid crystalline materials. By systematically modifying the substituents on the 4-amino-5-alkoxyfuran-2(5H)-one scaffold, it may be possible to tune the mesophase behavior and create new liquid crystals with desired properties.

Furthermore, furanone derivatives are being explored as building blocks for new polymers. rsc.org The synthesis of chiral 2(5H)-furanones with 1,3-butadiyne structures provides a basis for developing chiral polydiacetylene materials, which could have applications in nonlinear optics or sensor technology. researchgate.net Bio-based furanic compounds are also being used to create sustainable polymers and resins as alternatives to petroleum-derived plastics. rsc.orgrsc.org

Methodological Innovations in Furanone Chemistry and Functionalization

The field of furanone chemistry is continually evolving, with ongoing research focused on developing novel and more efficient synthetic methods. bohrium.comacs.org These innovations aim to provide access to a wider range of functionalized furanone derivatives for various applications.

Key areas of innovation include:

Domino and Tandem Reactions: These processes, where multiple bond-forming events occur in a single operation, offer significant improvements in efficiency. Microwave-assisted domino reactions have been developed for the rapid assembly of furan/3(2H)-furanone structures. figshare.com

C-H Functionalization: Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. A palladium-catalyzed method involving triple C-H functionalization allows for the direct conversion of aliphatic acids into butenolides. nih.gov

Photochemical Methods: Photooxygenation of substituted furans provides a one-pot route to functionalized 3(2H)-furanones in good to excellent yields, demonstrating the power of photochemical methods in heterocyclic synthesis. researchgate.net

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to create complex products, offering a highly efficient pathway to molecular diversity. bohrium.com

These methodological advancements are expanding the synthetic toolbox available to chemists, enabling the preparation of novel furanone analogs with tailored properties for applications ranging from medicine to materials science. nih.gov

Q & A

Q. What are the established synthetic routes for 4-Amino-5-(pentyloxy)furan-2(5H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via tandem Michael addition-elimination reactions. For example, reacting 3,4-dihalo-5-(pentyloxy)furan-2(5H)-one with amines under basic conditions (e.g., KOH in ethanol) can yield the 4-amino derivative. Reaction temperature (room temperature vs. reflux) and solvent polarity significantly impact regioselectivity and yield. Dichloromethane and ethanol are common solvents, with yields ranging from 70% to 96% depending on substituent steric effects .

Q. How is the structural conformation of this compound characterized experimentally?

X-ray crystallography reveals key structural features:

- The furanone ring is planar, with deviations ≤0.021 Å from the mean plane.

- Substituents at C3/C4 (e.g., amino, pentyloxy) induce torsional strain (e.g., C14–C13–N1–C12 torsion angle: 5.2°).

- Bond length analysis (e.g., N1–C13 = 1.331 Å vs. typical 1.355 Å for C–N bonds) indicates conjugation between the amino group and furanone ring .

Q. What analytical techniques are used to confirm purity and functional groups in this compound?

- NMR : H/C NMR identifies substituent patterns (e.g., δ 5.2–5.5 ppm for furanone protons).

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 256.12).

- HPLC : Purity assessment (>97% by reverse-phase chromatography) .

Advanced Research Questions

Q. What factors influence the regioselectivity of nucleophilic attacks on 3,4-dihalo-5-(pentyloxy)furan-2(5H)-one precursors?

Regioselectivity is governed by:

- Electronic effects : The C4 position is more electrophilic due to conjugation with the carbonyl group, favoring nucleophilic substitution at C4 over C3.

- Steric hindrance : Bulky amines (e.g., L-valine) may shift selectivity to C3 due to steric clashes with the pentyloxy group at C5.

- Solvent polarity : Polar solvents stabilize transition states, enhancing C4 selectivity .

Q. How do computational methods (e.g., DFT) predict the reactivity and biological activity of this compound?

Density Functional Theory (DFT) calculations:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Predict binding affinities to biological targets (e.g., enzymes) via molecular docking.

- Correlate HOMO-LUMO gaps (e.g., 4.5–5.2 eV) with observed antibacterial activity .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Discrepancies in antifungal activity (e.g., MIC values ranging from 2–32 µg/mL) may arise from:

- Strain-specific responses (e.g., Candida albicans vs. Aspergillus fumigatus).

- Solubility differences in assay media (DMSO vs. aqueous buffers).

- Synergistic effects with co-administered drugs (e.g., fluconazole) .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amino) to enhance metabolic stability.

- Formulation : Use liposomal encapsulation or cyclodextrin complexes to improve aqueous solubility.

- pH adjustment : Stabilize the furanone ring by maintaining pH ≥7.0 in buffer systems .

Methodological Considerations

Q. What strategies are effective in scaling up synthesis while minimizing side reactions?

- Flow chemistry : Continuous flow reactors reduce reaction times and improve heat transfer.

- Catalytic systems : Use Pd/C or CuI to suppress halide elimination byproducts.

- Workup protocols : Silica gel chromatography with petroleum ether/ethyl acetate gradients (9:1 to 1:1) isolates the product efficiently .

Q. How can chiral centers in derivatives of this compound be stereoselectively controlled?

- Chiral auxiliaries : Menthol-based ethers (e.g., (1R,2S,5R)-menthyloxy) induce diastereomeric excess >90% via steric guidance.

- Asymmetric catalysis : Chiral Pd complexes (e.g., BINAP ligands) achieve enantiomeric excess (ee) up to 85% in allylic substitutions .

Q. What in vitro assays are most suitable for evaluating its anti-inflammatory activity?

- COX-2 inhibition : ELISA-based assays measuring prostaglandin E2 (PGE2) suppression (IC50 values).

- NF-κB luciferase reporter assays : Quantify transcriptional activity in RAW 264.7 macrophages.

- Cytokine profiling : Multiplex ELISA for IL-6, TNF-α, and IL-1β in LPS-stimulated monocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.